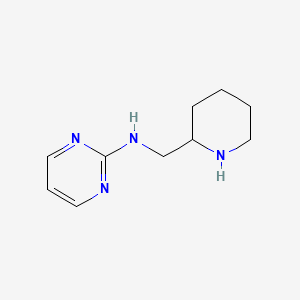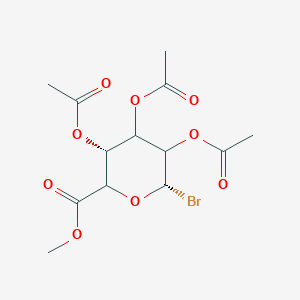
Methotrexate Diglutamate Trifluoroacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methotrexate Diglutamate Trifluoroacetate is a derivative of methotrexate, a well-known chemotherapeutic agent and immunosuppressant. Methotrexate itself is widely used in the treatment of various cancers, autoimmune diseases, and inflammatory conditions. This compound is a modified form that includes additional glutamate residues and trifluoroacetate, which may influence its pharmacokinetic and pharmacodynamic properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methotrexate Diglutamate Trifluoroacetate typically involves the conjugation of methotrexate with glutamate residues followed by the addition of trifluoroacetate. The process begins with the activation of methotrexate, which is then reacted with glutamic acid under controlled conditions to form the diglutamate derivative.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. Techniques such as chromatography and mass spectrometry are employed to monitor the synthesis and confirm the structure of the compound .
Analyse Des Réactions Chimiques
Types of Reactions
Methotrexate Diglutamate Trifluoroacetate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of oxidized derivatives.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, leading to reduced forms of the compound.
Substitution: This reaction involves the replacement of one functional group with another, which can occur under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary but typically involve controlled temperatures and pH levels to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized methotrexate derivatives, while reduction can produce reduced forms of the compound. Substitution reactions can result in various substituted derivatives with different functional groups .
Applications De Recherche Scientifique
Methotrexate Diglutamate Trifluoroacetate has several scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry for the quantification and analysis of methotrexate derivatives.
Biology: Employed in studies investigating the cellular uptake and metabolism of methotrexate and its derivatives.
Medicine: Utilized in research focused on improving the efficacy and reducing the toxicity of methotrexate-based therapies.
Industry: Applied in the development of new drug formulations and delivery systems to enhance the therapeutic potential of methotrexate
Mécanisme D'action
Methotrexate Diglutamate Trifluoroacetate exerts its effects by inhibiting several key enzymes involved in nucleotide synthesis, including dihydrofolate reductase, thymidylate synthase, and aminoimidazole carboxamide ribonucleotide transformylase. This inhibition leads to the suppression of DNA synthesis and cell division, which is particularly effective in rapidly dividing cancer cells. The addition of glutamate residues and trifluoroacetate may enhance the compound’s stability and cellular uptake, further improving its therapeutic efficacy .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methotrexate: The parent compound, widely used in cancer and autoimmune disease treatment.
Methotrexate Polyglutamates: Derivatives with multiple glutamate residues, which exhibit enhanced cellular retention and efficacy.
Methotrexate-d3 Diglutamate Trifluoroacetate: A stable isotope-labeled version used in research for tracking and quantification purposes
Uniqueness
Methotrexate Diglutamate Trifluoroacetate is unique due to the presence of both diglutamate and trifluoroacetate groups. These modifications can potentially improve the compound’s pharmacokinetic properties, such as increased stability and better cellular uptake, compared to the parent methotrexate and other derivatives .
Propriétés
Formule moléculaire |
C27H32F3N9O10 |
|---|---|
Poids moléculaire |
699.6 g/mol |
Nom IUPAC |
(2S)-5-[[(2S)-4-carboxy-1-hydroperoxybutan-2-yl]amino]-2-[[4-[(2,4-diaminopteridin-6-yl)methyl-methylamino]benzoyl]amino]-5-oxopentanoic acid;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C25H31N9O8.C2HF3O2/c1-34(11-15-10-28-22-20(30-15)21(26)32-25(27)33-22)16-5-2-13(3-6-16)23(38)31-17(24(39)40)7-8-18(35)29-14(12-42-41)4-9-19(36)37;3-2(4,5)1(6)7/h2-3,5-6,10,14,17,41H,4,7-9,11-12H2,1H3,(H,29,35)(H,31,38)(H,36,37)(H,39,40)(H4,26,27,28,32,33);(H,6,7)/t14-,17-;/m0./s1 |
Clé InChI |
AJVWJJAUEFPRLT-RVXRQPKJSA-N |
SMILES isomérique |
CN(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)N[C@@H](CCC(=O)N[C@@H](CCC(=O)O)COO)C(=O)O.C(=O)(C(F)(F)F)O |
SMILES canonique |
CN(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)NC(CCC(=O)NC(CCC(=O)O)COO)C(=O)O.C(=O)(C(F)(F)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




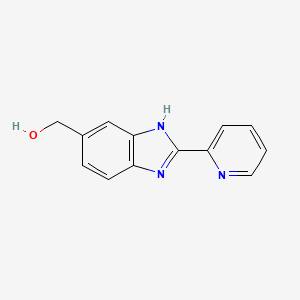

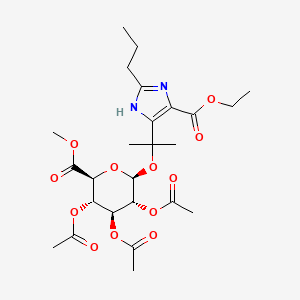
![N-(1-Deoxy-ss-D-fructopyranos-1-yl)-L-isoleucine; [S-(R*,R*)]-1-[(1-Carboxy-2-methylbutyl)amino]-1-deoxy-ss-D-fructopyranose](/img/structure/B13855360.png)
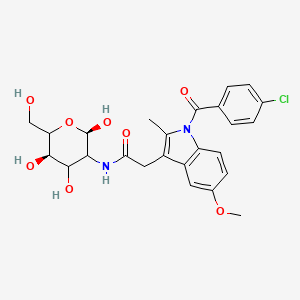
![2-[(2E,5E)-5-[[4-[4-(2,2-diphenylethenyl)phenyl]-2,3,3a,8b-tetrahydro-1H-cyclopenta[b]indol-7-yl]methylidene]-2-(3-ethyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)-4-oxo-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B13855362.png)
![2-[(2-Amino-3-methylbutanoyl)amino]butanedioic acid](/img/structure/B13855365.png)

